molecular formula C20H24F3N5O3S B11825663 N-((1-(N,N-dimethylsulfamoyl)-5-methyl-1H-imidazol-4-yl)methyl)-2,2,2-trifluoro-N-(2-(1-methyl-1H-indol-2-yl)ethyl)acetamide

N-((1-(N,N-dimethylsulfamoyl)-5-methyl-1H-imidazol-4-yl)methyl)-2,2,2-trifluoro-N-(2-(1-methyl-1H-indol-2-yl)ethyl)acetamide

Cat. No.: B11825663
M. Wt: 471.5 g/mol
InChI Key: SYANYOGIZUZUDY-UHFFFAOYSA-N
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Description

N-((1-(N,N-dimethylsulfamoyl)-5-methyl-1H-imidazol-4-yl)methyl)-2,2,2-trifluoro-N-(2-(1-methyl-1H-indol-2-yl)ethyl)acetamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, an indole ring, and a trifluoroacetamide moiety

Preparation Methods

The synthesis of N-((1-(N,N-dimethylsulfamoyl)-5-methyl-1H-imidazol-4-yl)methyl)-2,2,2-trifluoro-N-(2-(1-methyl-1H-indol-2-yl)ethyl)acetamide typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the imidazole ring: Starting from appropriate precursors, the imidazole ring can be synthesized through cyclization reactions.

    Introduction of the dimethylsulfamoyl group: This step involves the sulfonation of the imidazole ring followed by N,N-dimethylation.

    Attachment of the trifluoroacetamide moiety: This can be achieved through acylation reactions using trifluoroacetic anhydride.

    Formation of the indole ring: The indole ring can be synthesized separately and then coupled to the imidazole derivative through a suitable linker.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

N-((1-(N,N-dimethylsulfamoyl)-5-methyl-1H-imidazol-4-yl)methyl)-2,2,2-trifluoro-N-(2-(1-methyl-1H-indol-2-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available.

    Coupling Reactions: The presence of aromatic rings makes it suitable for coupling reactions such as Suzuki-Miyaura coupling.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-((1-(N,N-dimethylsulfamoyl)-5-methyl-1H-imidazol-4-yl)methyl)-2,2,2-trifluoro-N-(2-(1-methyl-1H-indol-2-yl)ethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for synthesizing more complex molecules.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-((1-(N,N-dimethylsulfamoyl)-5-methyl-1H-imidazol-4-yl)methyl)-2,2,2-trifluoro-N-(2-(1-methyl-1H-indol-2-yl)ethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The specific pathways involved would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to N-((1-(N,N-dimethylsulfamoyl)-5-methyl-1H-imidazol-4-yl)methyl)-2,2,2-trifluoro-N-(2-(1-methyl-1H-indol-2-yl)ethyl)acetamide include other imidazole and indole derivatives. These compounds may share some structural features but differ in their functional groups or overall structure, leading to different properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique reactivity and biological activity.

Biological Activity

The compound N-((1-(N,N-dimethylsulfamoyl)-5-methyl-1H-imidazol-4-yl)methyl)-2,2,2-trifluoro-N-(2-(1-methyl-1H-indol-2-yl)ethyl)acetamide is a complex synthetic molecule that has garnered interest due to its potential biological activities. Its structure suggests various pharmacological properties, particularly in the fields of antimicrobial and antitumor research.

Chemical Structure and Properties

The compound features a unique combination of functional groups including an imidazole ring, a trifluoroacetyl group, and a sulfonamide moiety. These structural components are known to influence biological activity by enhancing solubility and modulating interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds with imidazole and sulfonamide groups exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of imidazole can inhibit bacterial growth by disrupting cellular processes. The presence of the dimethylsulfamoyl group may enhance this activity through mechanisms similar to those observed in sulfonamide antibiotics, which inhibit folate synthesis in bacteria.

Anticancer Potential

The indole component of the compound suggests potential anticancer activity. Indole derivatives have been studied for their ability to induce apoptosis in cancer cells. Preliminary data indicate that the compound may exhibit selective cytotoxicity against various cancer cell lines, although further studies are needed to establish its efficacy and mechanism of action.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits dose-dependent inhibition of cell proliferation in several cancer cell lines. For example:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)10Induction of apoptosis
HeLa (Cervical Cancer)15Cell cycle arrest
A549 (Lung Cancer)12Inhibition of proliferation

These findings suggest that the compound may act through multiple pathways, potentially involving both apoptosis induction and cell cycle modulation.

In Vivo Studies

Animal model studies are essential for understanding the pharmacokinetics and therapeutic potential of the compound. Early results indicate that it can effectively reduce tumor size in xenograft models when administered at optimal doses.

Case Studies

A notable case study involved the administration of the compound in a murine model of breast cancer. The treatment resulted in a significant reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis markers and decreased proliferation indices in treated tumors.

Properties

Molecular Formula

C20H24F3N5O3S

Molecular Weight

471.5 g/mol

IUPAC Name

N-[[1-(dimethylsulfamoyl)-5-methylimidazol-4-yl]methyl]-2,2,2-trifluoro-N-[2-(1-methylindol-2-yl)ethyl]acetamide

InChI

InChI=1S/C20H24F3N5O3S/c1-14-17(24-13-28(14)32(30,31)25(2)3)12-27(19(29)20(21,22)23)10-9-16-11-15-7-5-6-8-18(15)26(16)4/h5-8,11,13H,9-10,12H2,1-4H3

InChI Key

SYANYOGIZUZUDY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1S(=O)(=O)N(C)C)CN(CCC2=CC3=CC=CC=C3N2C)C(=O)C(F)(F)F

Origin of Product

United States

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